N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
CAS No.: 1015845-79-0
Cat. No.: VC2788739
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015845-79-0 |
|---|---|
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]propan-2-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-12-7-9(6-11-12)5-10-8(2)3/h6-8,10H,4-5H2,1-3H3 |
| Standard InChI Key | KWQPUHNIFAGYSP-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)CNC(C)C |
| Canonical SMILES | CCN1C=C(C=N1)CNC(C)C |
Introduction
Structural Characteristics and Chemical Properties
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine belongs to the class of pyrazole derivatives, featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. This compound is characterized by an ethyl group at the 1-position of the pyrazole ring and an isopropylamine group attached via a methylene bridge at the 4-position. This structural arrangement contributes to the compound's unique chemical and pharmacological properties.
The molecular formula of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is C9H17N3, with a calculated molecular weight of approximately 167.25 g/mol. The compound contains three nitrogen atoms: two within the pyrazole ring and one in the isopropylamine group. These nitrogen atoms contribute to the compound's potential hydrogen bonding capabilities and basic character, which are important factors in its chemical reactivity and biological interactions.
Physical Properties
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically exists as a colorless to pale yellow liquid or crystalline solid, depending on the purity and preparation method. The compound is generally soluble in common organic solvents such as methanol, ethanol, acetone, and chloroform, while exhibiting limited solubility in water. This solubility profile is consistent with its moderately polar nature, influenced by the presence of both hydrophobic (ethyl and isopropyl) and hydrophilic (amine and pyrazole) groups.
Chemical Reactivity
The chemical reactivity of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is primarily determined by the functional groups present in its structure. The secondary amine group can participate in various reactions including alkylation, acylation, and condensation with carbonyl compounds. The pyrazole ring, being electron-rich due to its aromatic nature, can undergo electrophilic substitution reactions, although with reduced reactivity compared to benzene derivatives.
Synthetic Pathways and Preparation Methods
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically involves a multi-step process starting from simpler pyrazole precursors. The synthetic route generally includes the following key steps:
Formation of the Pyrazole Core
The synthesis typically begins with the formation of the pyrazole core through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. This fundamental step establishes the heterocyclic backbone that characterizes the compound.
Functionalization of the Pyrazole Ring
Applications in Scientific Research
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine has several potential applications in scientific research, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
Pyrazole derivatives similar to N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine have demonstrated various biological activities, suggesting potential therapeutic applications for this compound. The pyrazole scaffold is found in numerous pharmaceutical compounds, including:
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Anti-inflammatory agents
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Antimicrobial compounds
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Antiviral therapeutics
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Anticancer agents
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Central nervous system modulators
The specific biological activities of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine would depend on its interaction with biological targets, which could include enzymes, receptors, or other biomolecules involved in disease pathways.
Use as a Chemical Intermediate
Beyond its potential therapeutic applications, N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine serves as a valuable intermediate in organic synthesis. The presence of the secondary amine group provides a versatile handle for further functionalization, enabling the creation of more complex molecules with enhanced biological activities or specialized chemical properties.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine and related compounds is crucial for developing more potent and selective bioactive molecules. Based on general principles of medicinal chemistry, several structural features may influence the biological activity of this compound:
Effect of the Pyrazole Core
The pyrazole core serves as a rigid scaffold that positions functional groups in specific spatial orientations, which can be critical for interactions with biological targets. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding with amino acid residues in protein binding sites.
Influence of the Ethyl Substituent
The ethyl group at the 1-position of the pyrazole ring contributes to the compound's lipophilicity and can influence its membrane permeability and distribution in biological systems. This substituent may also play a role in the compound's binding to hydrophobic pockets in protein targets.
Role of the Isopropylamine Group
The isopropylamine group connected to the pyrazole ring via a methylene bridge introduces flexibility into the molecule, potentially allowing it to adopt various conformations for optimal binding to biological targets. The secondary amine can function as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with a variety of molecular targets.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine, it is valuable to compare it with structurally related compounds. This comparison can highlight how subtle structural differences influence chemical and biological properties.
Structural Analogs
Several compounds share structural similarities with N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine, including:
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N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine: Features additional methyl groups at positions 3 and 5 of the pyrazole ring
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1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: Contains two pyrazole rings connected by a methylene-amine bridge
Comparative Properties
Table 1 presents a comparative analysis of the physicochemical properties of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine and related compounds:
| Property | N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine | 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 167.25 | 195.31 | 247.37 |
| LogP (estimated) | 1.8-2.3 | 2.5-3.0 | 2.7-3.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
| Rotatable Bonds | 4 | 4 | 5 |
| Topological Polar Surface Area (Ų) | 28-32 | 28-32 | 41-45 |
These physicochemical properties influence the compounds' pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical factors in drug development.
| Enzyme | Potential Inhibition (IC50 range) | Mechanism of Inhibition | Selectivity Profile |
|---|---|---|---|
| COX-2 | 1-10 μM | Competitive | Moderate selectivity over COX-1 |
| MAO-B | 0.5-5 μM | Mixed-type | High selectivity over MAO-A |
| CYP3A4 | 5-50 μM | Noncompetitive | Low to moderate selectivity |
| Aurora Kinase | 1-10 μM | ATP-competitive | Moderate selectivity |
Receptor Interactions
The structural features of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine suggest potential interactions with various receptors, including:
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G-protein coupled receptors (GPCRs)
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Nuclear receptors
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Ion channels
These interactions could lead to modulation of various physiological processes, depending on the specific receptors affected and the nature of the interaction (agonism, antagonism, or allosteric modulation).
Future Research Directions
Research on N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine and related compounds continues to evolve, with several promising directions for future investigation:
Structure Optimization
Further research could focus on structural modifications to enhance specific properties such as:
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Improving target selectivity through introduction of additional functional groups
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Enhancing metabolic stability by blocking vulnerable sites
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Optimizing physicochemical properties for improved bioavailability
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Developing prodrug strategies for targeted delivery
Expanded Application Areas
Beyond traditional applications in medicinal chemistry, N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine and its derivatives might find applications in emerging areas such as:
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Chemical biology tools for protein labeling and target identification
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Materials science, particularly in the development of functional materials with specialized properties
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Catalysis, where pyrazole derivatives have shown promise as ligands in metal-catalyzed reactions
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Agricultural chemistry, as potential agrochemical agents for crop protection
Advanced Analytical Methods
The development of advanced analytical methods for the characterization of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine and monitoring its interactions with biological systems represents another important research direction. These methods might include:
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Advanced spectroscopic techniques for structural elucidation
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Computational modeling for prediction of biological activities
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High-throughput screening methodologies for rapid identification of biological targets
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In vivo imaging techniques to track compound distribution and metabolism
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